

# Spectroscopic data of "Methyl 4-methyl-3-nitrobenzoate" (1H NMR, 13C NMR, IR)

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## Compound of Interest

Compound Name: Methyl 4-methyl-3-nitrobenzoate

Cat. No.: B1293696

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## Spectroscopic Analysis of Methyl 4-methyl-3-nitrobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-methyl-3-nitrobenzoate**, a key intermediate in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a detailed analysis of its Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), and Infrared (IR) spectroscopic data.

## Spectroscopic Data Summary

The structural elucidation of **Methyl 4-methyl-3-nitrobenzoate** is supported by the following spectroscopic data. The quantitative data are summarized in the tables below for ease of reference and comparison.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Methyl 4-methyl-3-nitrobenzoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.60	d	1.8	1H	Ar-H
8.14	dd	1.8, 8.1	1H	Ar-H
7.44	dd	0.6, 8.1	1H	Ar-H
3.96	s	-	3H	-OCH <sub>3</sub>
2.66	s	-	3H	Ar-CH <sub>3</sub>

Data sourced from a supporting information document.[1]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Methyl 4-methyl-3-nitrobenzoate**

Chemical Shift (δ) ppm	Assignment
165.03	C=O (Ester)
149.74	Ar-C
138.75	Ar-C
133.26	Ar-C
133.15	Ar-C
129.83	Ar-C
125.84	Ar-C
52.71	-OCH <sub>3</sub>
20.8 (Predicted)	Ar-CH <sub>3</sub>

Data sourced from a supporting information document.[1] The chemical shift for the Ar-CH<sub>3</sub> group was not explicitly provided in the source and is a predicted value based on typical chemical shifts for similar functional groups.

**Table 3: Infrared (IR) Spectroscopy Data for Methyl 4-methyl-3-nitrobenzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1730	Strong	C=O Stretch (Ester)
~1600, ~1475	Medium-Strong	Aromatic C=C Stretch
~1530	Strong	Asymmetric NO <sub>2</sub> Stretch
~1350	Strong	Symmetric NO <sub>2</sub> Stretch
~1250	Strong	C-O Stretch (Ester)

Note: An experimental IR spectrum for **Methyl 4-methyl-3-nitrobenzoate** was not available. The data presented are predicted values based on the characteristic absorption frequencies of the functional groups present in the molecule and data from the closely related precursor, 4-methyl-3-nitrobenzoic acid.

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **Methyl 4-methyl-3-nitrobenzoate**.

## Synthesis of Methyl 4-methyl-3-nitrobenzoate

**Methyl 4-methyl-3-nitrobenzoate** is synthesized via Fischer esterification of 4-methyl-3-nitrobenzoic acid.<sup>[1]</sup>

- Reaction Setup: A solution of 4-methyl-3-nitrobenzoic acid (10 g, 55 mmol) is prepared in 100 mL of methanol in a round-bottom flask.
- Catalyst Addition: Concentrated sulfuric acid (2 mL) is added dropwise to the solution.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

- **Workup:** After cooling to room temperature, the solution is concentrated under vacuum. The resulting residue is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL).
- **Purification:** The combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product as a pale yellow solid.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 300 MHz NMR spectrometer.[1]

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube.
- **Data Acquisition:** The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For <sup>1</sup>H NMR, a standard one-pulse experiment is performed. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm for <sup>1</sup>H NMR and  $\delta$  77.16 ppm for <sup>13</sup>C NMR).

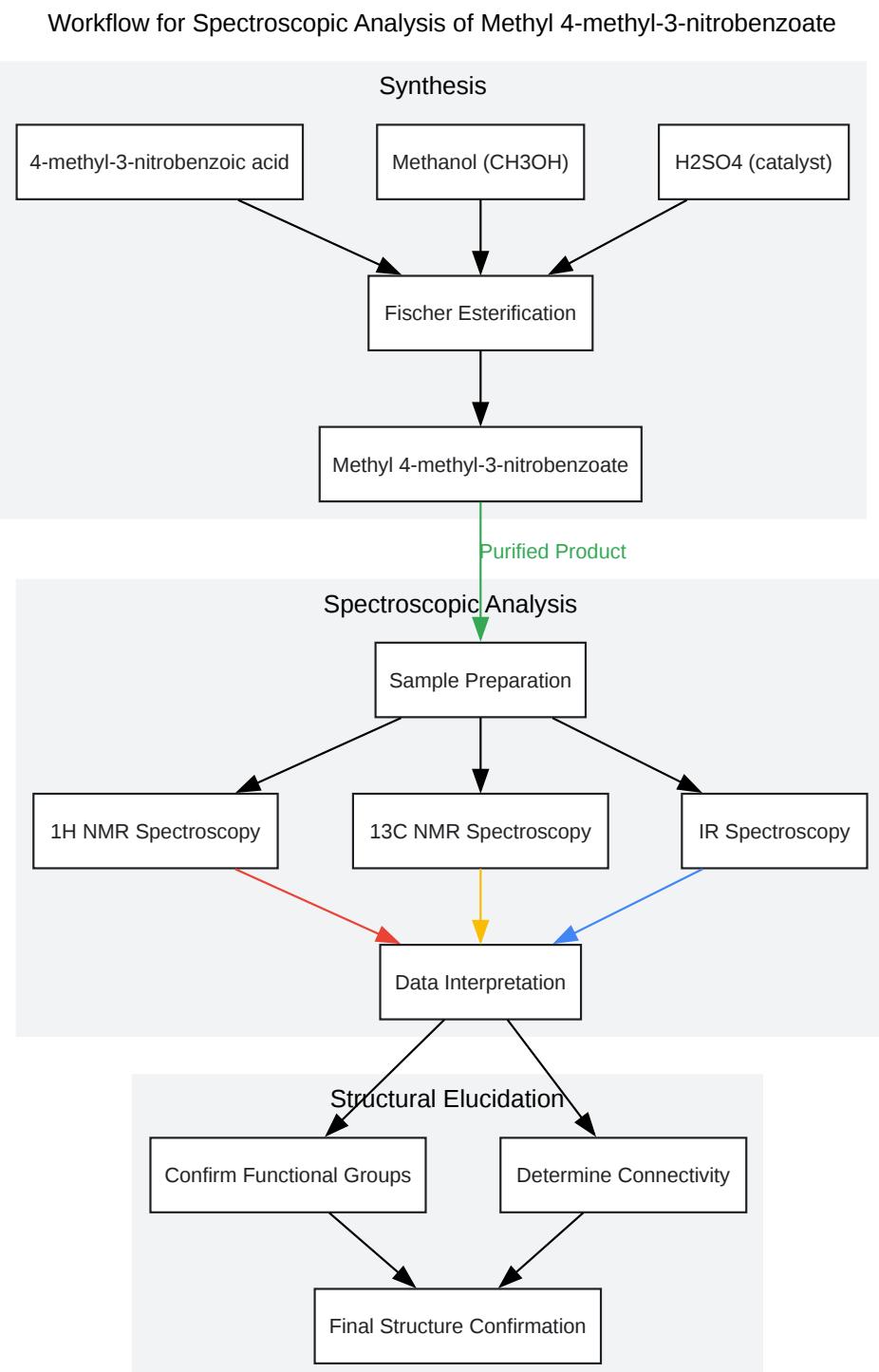
## Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet or thin-film method.

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectroscopic methods.



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Caption: Spectroscopic analysis workflow.

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## References

- 1. researchgate.net [researchgate.net]
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